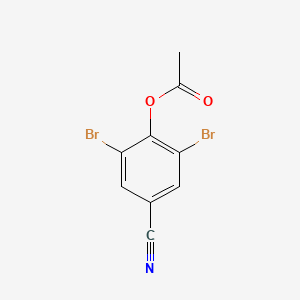

4-Acetoxy-3,5-dibromobenzonitrile

Description

BenchChem offers high-quality 4-Acetoxy-3,5-dibromobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-3,5-dibromobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2315-84-6 |

|---|---|

Molecular Formula |

C9H5Br2NO2 |

Molecular Weight |

318.95 g/mol |

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) acetate |

InChI |

InChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |

InChI Key |

FZCAJMPJPVJNPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C#N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and weight of 4-Acetoxy-3,5-dibromobenzonitrile

Technical Monograph: Structural Characterization and Synthesis of 4-Acetoxy-3,5-dibromobenzonitrile

Executive Summary

4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6) serves as a critical intermediate and analytical standard in the agrochemical sector. Structurally, it is the acetate ester of the nitrile herbicide bromoxynil. While less common in commercial field applications than the octanoate or heptanoate esters, the acetate variant is frequently utilized in metabolic degradation studies, hydrolytic stability assays, and as a reference standard for residue analysis. This guide provides a definitive technical profile, including structural elucidation, physicochemical properties, and a validated synthesis protocol for research applications.

Part 1: Molecular Identity & Physicochemical Profile

The molecule is characterized by a benzene core substituted with two bromine atoms at the 3 and 5 positions, a nitrile group at position 1, and an acetoxy group at position 4. This specific substitution pattern imparts significant lipophilicity and electron-withdrawing character, influencing its hydrolytic behavior.

Table 1: Chemical Identity & Constants

| Property | Data |

| IUPAC Name | 4-Cyano-2,6-dibromophenyl acetate |

| Common Name | Bromoxynil Acetate |

| CAS Registry Number | 2315-84-6 |

| Molecular Formula | C₉H₅Br₂NO₂ |

| Molecular Weight (Avg) | 318.95 g/mol |

| Monoisotopic Mass | 316.8687 Da (for ⁷⁹Br₂) |

| Melting Point | ~154 °C (Technical Grade) [1] |

| Predicted LogP | 2.80 |

| SMILES | CC(=O)OC1=C(Br)C=C(C#N)C=C1Br |

Isotopic Distribution Analysis

Due to the presence of two bromine atoms, the mass spectrum exhibits a characteristic triplet pattern (1:2:1 ratio) for the molecular ion, arising from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

M+ (⁷⁹Br/⁷⁹Br): ~316.9

-

M+2 (⁷⁹Br/⁸¹Br): ~318.9 (Base Peak)

-

M+4 (⁸¹Br/⁸¹Br): ~320.9

Part 2: Structural Elucidation & Connectivity

The structural integrity of 4-Acetoxy-3,5-dibromobenzonitrile relies on the steric protection of the ester bond by the ortho-bromine atoms. This "ortho-effect" retards hydrolysis compared to non-halogenated analogs, a feature exploited in pro-herbicide designs to facilitate leaf penetration before metabolic activation.

Figure 1: Structural Connectivity Diagram The following diagram illustrates the core connectivity and functional groups defining the molecule.

Caption: Functional connectivity map highlighting the ester linkage subject to hydrolysis and the stabilizing halogen substituents.

Part 3: Synthesis Protocol

Objective: Preparation of high-purity 4-Acetoxy-3,5-dibromobenzonitrile from bromoxynil (phenol).

Reaction Logic: The synthesis proceeds via nucleophilic acyl substitution. The phenolic oxygen of bromoxynil attacks the carbonyl carbon of acetic anhydride. Pyridine serves a dual role: as a solvent and as a base to neutralize the acetic acid byproduct and catalyze the formation of the reactive acetylpyridinium intermediate.

Reagents:

-

Substrate: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil), >98% purity.[1]

-

Acylating Agent: Acetic Anhydride (1.5 equivalents).

-

Catalyst/Base: Pyridine (anhydrous).

-

Solvent: Dichloromethane (DCM) for workup.

Experimental Workflow:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol (2.77 g) of Bromoxynil in 10 mL of anhydrous pyridine.

-

Addition: Cool the solution to 0°C in an ice bath. Dropwise add 15.0 mmol (1.42 mL) of acetic anhydride under inert atmosphere (N₂).

-

Reaction: Remove ice bath and allow to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar ester (Rf ~0.7).

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water to hydrolyze excess anhydride.

-

Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

-

Wash: Wash combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Figure 2: Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for the acetylation of bromoxynil.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 7.85 ppm (s, 2H): Aromatic protons at positions 2 and 6. These are chemically equivalent and significantly deshielded by the adjacent bromine atoms and the electron-withdrawing nitrile group.

-

δ 2.40 ppm (s, 3H): Acetate methyl group. This singlet typically appears between 2.3–2.4 ppm for phenolic acetates.

Infrared Spectroscopy (FT-IR)

-

~2230 cm⁻¹: Distinctive sharp band corresponding to the C≡N (nitrile) stretch.

-

~1760–1780 cm⁻¹: Strong carbonyl (C=O) stretch, characteristic of a phenolic ester (higher frequency than aliphatic esters due to conjugation).

-

Absence of ~3200–3600 cm⁻¹: Disappearance of the broad O-H stretch confirms complete conversion of the starting phenol.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): Clusters at m/z 317, 319, 321.

-

Fragmentation: Loss of the acetyl group (M-42) typically yields the bromoxynil cation (m/z ~277 cluster), followed by loss of Br atoms.

References

- European Patent Office. (1989). Stable aqueous or alcoholic dispersion on the basis of oxynil, and herbicidal composition and process. (EP0306376B1).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75340, 4-Acetoxy-3,5-dibromobenzonitrile.[2] Retrieved from PubChem: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Acetoxy-3,5-dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile, a compound of interest in medicinal chemistry and materials science. While specific experimental data on this molecule is limited, this document synthesizes information from analogous structures and established principles to predict its stability profile and outline a robust framework for its experimental investigation. We will explore the theoretical underpinnings of its stability, potential degradation pathways including hydrolysis and thermal decomposition, and detailed, field-proven methodologies for its empirical assessment. This guide is intended to be a valuable resource for researchers, enabling them to design and execute self-validating stability studies and make informed decisions in the development of nitrile-containing compounds.

Introduction: The Imperative of Thermodynamic Stability in a Regulated Landscape

In the realm of drug development and materials science, the intrinsic stability of a chemical entity is not merely a desirable attribute but a fundamental prerequisite. Thermodynamic stability governs a molecule's resistance to chemical change, a factor that directly impacts its safety, efficacy, and storage requirements. For drug development professionals, a thorough understanding of a compound's stability is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4][5] The stability profile dictates the re-test period for a drug substance and the shelf life of the final drug product.

4-Acetoxy-3,5-dibromobenzonitrile, with its unique constellation of functional groups—an acetoxy ester, a nitrile, and bromine substituents on an aromatic ring—presents a multifaceted stability profile. The electron-withdrawing nature of the nitrile and bromine atoms can influence the reactivity of the entire molecule, including the susceptibility of the acetoxy group to hydrolysis.[6][7][8][9] This guide will dissect these potential liabilities, offering a proactive approach to characterization.

Physicochemical Properties of 4-Acetoxy-3,5-dibromobenzonitrile

A foundational understanding of the physicochemical properties of 4-Acetoxy-3,5-dibromobenzonitrile is essential before delving into its stability.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂NO₂ | PubChem |

| Molecular Weight | 318.95 g/mol | PubChem |

| IUPAC Name | (2,6-dibromo-4-cyanophenyl) acetate | PubChem |

| CAS Number | 2315-84-6 | PubChem |

Predicted Degradation Pathways: A Mechanistic Perspective

The thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile is intrinsically linked to the reactivity of its functional groups. The primary anticipated degradation pathways are hydrolysis of the ester linkage and thermal decomposition.

Hydrolytic Instability: The Vulnerable Ester

The acetoxy group is the most probable site of initial degradation via hydrolysis. This reaction would cleave the ester bond, yielding acetic acid and 3,5-dibromo-4-hydroxybenzonitrile.

The rate of this hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acid and base.[10][11][12][13][14] The presence of electron-withdrawing bromine atoms and the nitrile group on the phenyl ring is expected to make the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Thermal Decomposition: Unraveling at Elevated Temperatures

At elevated temperatures, organic molecules can undergo decomposition. For 4-Acetoxy-3,5-dibromobenzonitrile, several thermal degradation routes are plausible:

-

Decarboxylation: The acetoxy group may undergo thermal elimination to form acetic anhydride and other degradation products.

-

Decomposition of the Nitrile Group: While generally stable, the nitrile group can participate in thermal reactions at very high temperatures.[6]

-

C-Br Bond Cleavage: The carbon-bromine bonds may cleave at high temperatures, potentially leading to the formation of brominated byproducts. The degradation of brominated aromatic compounds is a well-studied area, particularly in the context of flame retardants.[15][16][17][18]

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted degradation pathways of 4-Acetoxy-3,5-dibromobenzonitrile.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile requires a multi-pronged experimental approach. The following sections detail the key analytical techniques and methodologies.

Thermal Analysis: Probing the Limits of Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[19][20][21][22][23]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.[20][21][23]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction, providing insights into the energetic changes associated with thermal events.[20][22]

Objective: To determine the onset of thermal decomposition and identify any phase transitions.

Instrumentation: A simultaneous TGA-DSC instrument is recommended to obtain complementary data from a single experiment.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Acetoxy-3,5-dibromobenzonitrile into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA Thermogram: Analyze the plot of mass versus temperature to identify the onset temperature of mass loss, which indicates the beginning of decomposition. Determine the percentage of mass loss at different stages.

-

DSC Thermogram: Analyze the plot of heat flow versus temperature to identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

-

The following diagram outlines the TGA-DSC experimental workflow.

Caption: TGA-DSC experimental workflow.

Accelerated Stability Testing: Simulating Long-Term Storage

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions of temperature and humidity.[1][2][3][4][5] The ICH guidelines provide a framework for these studies.

Objective: To evaluate the stability of 4-Acetoxy-3,5-dibromobenzonitrile under accelerated conditions and identify potential degradation products.

Procedure:

-

Sample Preparation: Place a known quantity of the compound in a suitable, well-sealed container that is inert and does not interact with the sample.

-

Storage Conditions: Store the samples in a calibrated stability chamber at accelerated conditions, for example, 40 °C / 75% RH.

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the sample for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantify the amount of 4-Acetoxy-3,5-dibromobenzonitrile remaining using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Degradation Products: Identify and quantify any degradation products formed using the same HPLC method. Mass spectrometry can be coupled with HPLC for structural elucidation of unknown impurities.

-

-

Data Analysis: Plot the concentration of the parent compound and any major degradation products as a function of time. This data can be used to determine the degradation kinetics.

Causality and Self-Validation in Stability Protocols

A robust stability study is a self-validating system. The choice of analytical methods and stress conditions is paramount.

-

Stability-Indicating Method: The analytical method used (typically HPLC) must be validated to demonstrate that it can separate the parent compound from its degradation products and any process-related impurities. This ensures that a decrease in the parent compound's concentration is accurately measured and that the formation of degradation products is monitored.

-

Mass Balance: In a well-designed study, the sum of the assay of the parent compound and the levels of all degradation products should remain constant over time. A significant deviation from 100% mass balance may indicate the formation of non-chromophoric or volatile degradation products not detected by the primary analytical method.

The logical relationship for a self-validating stability study is depicted below.

Caption: Logic of a self-validating stability study.

Conclusion: A Roadmap for Stability Assessment

While direct experimental data on the thermodynamic stability of 4-Acetoxy-3,5-dibromobenzonitrile remains to be published, this guide provides a comprehensive framework for its investigation. Based on the principles of physical organic chemistry and established analytical methodologies, we predict that the primary degradation pathways will involve hydrolysis of the acetoxy group and thermal decomposition at elevated temperatures.

The experimental protocols detailed herein for TGA-DSC and accelerated stability testing offer a robust starting point for researchers. By adhering to the principles of scientific integrity, including the use of validated, stability-indicating methods and the concept of mass balance, a reliable and defensible stability profile for 4-Acetoxy-3,5-dibromobenzonitrile can be established. This, in turn, will enable informed decisions in its potential development as a pharmaceutical or advanced material.

References

-

Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of. (n.d.). Retrieved from [Link]

-

Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. (1998). Inorganic Chemistry, 37(15), 3765–3769. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018, February 12). Stanford School of Earth, Energy & Environmental Sciences. [Link]

-

Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. (2025, August 9). ResearchGate. [Link]

-

Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). Molecules, 26(11), 3326. [Link]

-

Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry. [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(20), 7202–7228. [Link]

-

Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. [Link]

-

DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. (n.d.). The University of Texas at Austin. [Link]

-

Application of Nitrile in Drug Design. (n.d.). SIOC. [Link]

-

ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. (2023). Inorganic Chemistry, 62(48), 19619–19630. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics, 42(15), 1845–1856. [Link]

-

Bacterial Degradation of Aromatic Compounds. (n.d.). Applied and Environmental Microbiology. [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1436. [Link]

-

Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. (2025, August 10). ResearchGate. [Link]

-

Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]

-

On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. (2025, September 14). Molecules. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

-

Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.). IntechOpen. [Link]

-

Thermal Degradation of Acetate-Intercalated Hydroxy Double and Layered Hydroxy Salts. (2006). Inorganic Chemistry, 45(9), 3766–3773. [Link]

-

Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

-

Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. (2016). The Journal of Physical Chemistry C, 120(17), 9497–9507. [Link]

-

Decomposition Kinetics of Metal Acetates. (1991). Journal of the Chemical Society of Pakistan, 13(4), 219-223. [Link]

-

Thermal decomposition of magnesium acetate in nitrogen. (2020). Journal of Physics: Conference Series, 1653, 012057. [Link]

-

Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. (2022). Inorganics, 10(7), 93. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Official web site : ICH [ich.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of Nitrile in Drug Design [sioc-journal.cn]

- 10. mpsuh.snu.ac.kr [mpsuh.snu.ac.kr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pangea.stanford.edu [pangea.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 21. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. iitk.ac.in [iitk.ac.in]

Environmental Fate of 4-Acetoxy-3,5-dibromobenzonitrile in Soil

Technical Guidance for Research & Development

Executive Summary

This technical guide details the environmental fate of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 10544-72-6), chemically identified as the acetate ester of the herbicide bromoxynil. While often utilized as a synthesis intermediate in pharmaceutical development or a pro-toxicant in agrochemical formulations, its environmental behavior is governed by a distinct hydrolytic cascade .

Upon entry into the soil matrix, the ester moiety undergoes rapid abiotic and biotic cleavage, yielding the parent phenol, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) . Consequently, the environmental risk profile is biphasic: a transient lipophilic ester phase followed by a persistent, mobile anionic phenol phase. This guide provides the mechanistic pathways, kinetic modeling strategies, and validated experimental protocols (OECD 307/304 adaptations) required to characterize this compound.

Physicochemical Framework & Chemical Identity[1]

Understanding the fate of 4-Acetoxy-3,5-dibromobenzonitrile requires analyzing it not as a static molecule, but as a precursor system .

Structural Determinants of Fate

-

The Ester Bond (Acetate): The acetoxy group at the C4 position renders the molecule lipophilic (

), facilitating soil adsorption and membrane penetration. However, this bond is electronically destabilized by the electron-withdrawing bromine atoms and the nitrile group on the benzene ring, making it highly susceptible to hydrolysis. -

The Nitrile & Halogens: Once the acetate is cleaved, the resulting phenol (Bromoxynil) becomes the primary environmental species. The

of the phenol is approximately 3.9–4.1. Therefore, in typical environmental soils (pH 5–8), the metabolite exists primarily as the phenolate anion , drastically altering mobility and reactivity compared to the parent ester.

Comparative Physicochemical Properties

| Property | 4-Acetoxy-3,5-dibromobenzonitrile (Parent) | 3,5-Dibromo-4-hydroxybenzonitrile (Primary Metabolite) |

| Role | Pro-toxicant / Intermediate | Active Toxicant / Degradate |

| Hydrolytic Stability | Low ( | High (Stable ring structure) |

| Solubility (Water) | Low (< 50 mg/L) | Moderate (130 mg/L at pH 7) |

| Soil Sorption ( | High (Immobile) | Low to Medium (Mobile as anion) |

| Vapor Pressure | Low ( | Low ( |

Degradation Kinetics & Metabolic Pathways

The degradation of 4-Acetoxy-3,5-dibromobenzonitrile in soil is a coupled kinetic process involving rapid primary hydrolysis followed by secondary mineralization .

The Hydrolytic Cascade (Aerobic Conditions)

-

Primary Step (Ester Hydrolysis): Soil esterases and abiotic alkaline hydrolysis cleave the acetate group. This step is often so rapid that "Time Zero" recovery in experimental setups can be compromised if extraction solvents are not acidified.

-

Secondary Step (Nitrile Hydrolysis): The resulting bromoxynil phenol undergoes hydrolysis of the cyano group (-CN) to the amide, and subsequently to the carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid).

-

Tertiary Step (Debromination/Mineralization): The aromatic ring is eventually cleaved or bound to soil organic matter (non-extractable residues), releasing

.

Anaerobic Divergence

Under anaerobic conditions (e.g., flooded soils), the pathway shifts from nitrile hydrolysis to reductive debromination . The bromine atoms are sequentially removed, yielding 4-cyanophenol, which is less toxic and more biodegradable.

Pathway Visualization

The following diagram illustrates the aerobic degradation pathway and the critical divergence points.

Caption: Aerobic degradation pathway showing rapid ester cleavage to the persistent phenol metabolite.

Experimental Protocols: Validating Fate in Soil

To accurately characterize the fate of this molecule, researchers must adapt OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil). The rapid hydrolysis of the acetate requires specific modifications to the standard protocol.

Experimental Design Strategy

-

Test System: Three soil types (Sand, Loam, Clay) to vary pH and organic carbon content.

-

Dosing: Apply

-labeled test substance (radiolabeled on the benzene ring) to track mass balance and bound residues. -

Sampling Intervals: Logarithmic scale is mandatory due to rapid initial degradation.

-

Recommended Points: 0h, 6h, 12h, 1d, 3d, 7d, 14d, 30d, 60d, 90d.

-

Step-by-Step Workflow

Phase 1: Soil Incubation

-

Acclimatization: Sieve fresh soil (2 mm) and adjust moisture to 40–60% of Maximum Water Holding Capacity (MWHC). Incubate in the dark at 20°C ± 2°C for 7 days to reactivate microbial biomass.

-

Spiking: Dissolve 4-Acetoxy-3,5-dibromobenzonitrile in a volatile carrier (acetone). Apply dropwise to soil aliquots (typically 50g dry weight equivalent). Evaporate solvent immediately.

-

Trap Setup: Connect flasks to flow-through traps containing NaOH (to capture

) and ethylene glycol (to capture volatile organics).

Phase 2: Extraction (The Critical Step)

Standard extraction often fails because the acetate ester hydrolyzes during the extraction process, leading to false-positive metabolite data.

-

Quenching: At the sampling time, immediately add acidified acetonitrile (Acetonitrile:Water 80:20 + 0.1% Formic Acid) to the soil flask. The low pH inhibits esterase activity and stabilizes the phenol.

-

Agitation: Shake vigorously for 30 minutes.

-

Separation: Centrifuge at 3000g for 10 minutes. Decant supernatant.

-

Repeat: Perform a second extraction with pure acetonitrile. Combine supernatants.

Phase 3: Analysis

-

LSC: Analyze aliquots of extracts and NaOH traps via Liquid Scintillation Counting (LSC) for total mass balance.

-

Combustion: Oxidize extracted soil pellets to quantify Non-Extractable Residues (NER).

-

Chromatography: Analyze extracts via HPLC-UV/Radio-detector or LC-MS/MS.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Note: The parent ester will elute significantly later (more hydrophobic) than the phenol metabolite.

-

Analytical Workflow Diagram

Caption: Workflow emphasizing acidified extraction to prevent artificial hydrolysis.

Data Interpretation & Risk Assessment[2][3]

Kinetic Modeling

Data should be fitted to kinetic models (SFO: Single First Order, or FOMC: First Order Multi-Compartment) using software like CAKE or KinGUI.

-

Parent (Acetate): Expect

of < 1 day. Use SFO model. -

Metabolite (Phenol): Formation fraction will approach 100%. Degradation often follows biphasic kinetics (FOMC) due to sorption over time. Expect

range of 2–10 days depending on soil pH.

Mobility & Leaching (OECD 106)

-

Parent: High

indicates immobility, but its short lifespan renders this parameter less relevant for groundwater risk. -

Metabolite: The bromoxynil phenol is the "Risk Driver." In alkaline soils (pH > pKa), repulsion between the anionic metabolite and negatively charged soil particles increases leaching potential.

Regulatory Context

For drug development professionals evaluating this as an impurity or intermediate:

-

PBT Assessment: The compound is P ersistent (as the metabolite), but generally not B ioaccumulative (Log P drops upon hydrolysis), and T oxic.

-

Mass Balance: Regulatory agencies (EPA/EMA) require >90% mass recovery. High bound residues (NER) are common with phenolic compounds due to oxidative coupling with soil humic acids.

References

-

United States Environmental Protection Agency (US EPA). (1998).[1] Reregistration Eligibility Decision (RED): Bromoxynil. EPA 738-R-98-013. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. [Link]

-

Cupples, A. M., et al. (2005). Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans. Applied and Environmental Microbiology.[2][3] [Link]

-

Health Canada. (2020). Guideline Technical Document – Bromoxynil. Water Quality Guidelines. [Link]

Sources

- 1. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 2. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 4-Acetoxy-3,5-dibromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for 4-Acetoxy-3,5-dibromobenzonitrile

4-Acetoxy-3,5-dibromobenzonitrile is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery.[1][2][3][4] Its structure, featuring a dibrominated benzene ring, a nitrile group, and an acetoxy moiety, suggests a complex toxicological profile that requires careful consideration. This guide provides a comprehensive overview of the predicted toxicity and safe handling procedures for this compound.

Predicted Toxicological Profile: An Evidence-Based Extrapolation

The toxicological properties of 4-Acetoxy-3,5-dibromobenzonitrile can be inferred from its constituent functional groups and data from similar molecules. The primary concerns are acute toxicity due to the nitrile group, and irritation and potential systemic effects from the brominated aromatic system.

Acute Toxicity

-

Oral, Dermal, and Inhalation: Substituted benzonitriles are frequently classified as toxic if swallowed, in contact with skin, or if inhaled.[5] The primary mechanism of acute toxicity for nitriles is the potential for in-vivo metabolic release of cyanide, which can inhibit cellular respiration. Given this, it is prudent to assume that 4-Acetoxy-3,5-dibromobenzonitrile is harmful or toxic by these routes of exposure.

Skin and Eye Irritation

-

Skin Irritation: Many brominated aromatic compounds and benzonitriles are known to cause skin irritation.[6][7] Prolonged or repeated contact should be avoided.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[6][7]

Sensitization

-

There is insufficient data to predict whether 4-Acetoxy-3,5-dibromobenzonitrile may act as a skin or respiratory sensitizer. In the absence of data, it is best practice to handle the compound in a manner that minimizes all potential for sensitization.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

There is no specific data available for 4-Acetoxy-3,5-dibromobenzonitrile regarding its carcinogenic, mutagenic, or reproductive effects.

The following table summarizes the predicted hazard classifications based on data from analogous compounds.

| Hazard Class | Predicted Classification | Basis for Classification |

| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | Data from analogous benzonitriles. |

| Acute Toxicity, Dermal | Category 3 or 4 (Toxic or Harmful in contact with skin) | Data from analogous benzonitriles.[8] |

| Acute Toxicity, Inhalation | Category 3 or 4 (Toxic or Harmful if inhaled) | Data from analogous benzonitriles.[8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Data from analogous substituted aromatic compounds.[6][7] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Data from analogous substituted aromatic compounds.[6][7] |

Comprehensive Safety and Handling (MSDS Framework)

This section provides a detailed guide to the safe handling of 4-Acetoxy-3,5-dibromobenzonitrile, structured to align with a standard Material Safety Data Sheet.

Identification

-

Chemical Name: 4-Acetoxy-3,5-dibromobenzonitrile[1]

-

Synonyms: (2,6-dibromo-4-cyanophenyl) acetate, 4-(Acetyloxy)-3,5-dibromobenzonitrile[1][3]

-

CAS Number: 2315-84-6[1]

-

Molecular Formula: C₉H₅Br₂NO₂[1]

-

Molecular Weight: 318.95 g/mol [1]

Hazard(s) Identification

-

GHS Pictograms: Skull and Crossbones, Exclamation Mark

-

Signal Word: Danger

-

Predicted Hazard Statements:

-

Predicted Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

-

First-Aid Measures

-

General Advice: Immediate medical attention is required. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[11]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide gas.[12]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[12]

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[12]

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[12]

-

Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place.[10] Keep container tightly closed.

Exposure Controls/Personal Protection

-

Engineering Controls: Handle in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[12]

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.

-

Experimental Protocols for Safety Assessment

To definitively determine the toxicity profile of 4-Acetoxy-3,5-dibromobenzonitrile, a series of standard toxicological assays should be performed. The following outlines a suggested workflow based on OECD guidelines.

Caption: Proposed workflow for the toxicological assessment of 4-Acetoxy-3,5-dibromobenzonitrile.

Hazard Identification and Handling Logic

The following diagram illustrates the decision-making process for handling a compound with an unknown or partially characterized toxicity profile like 4-Acetoxy-3,5-dibromobenzonitrile.

Caption: Decision-making workflow for handling chemicals with uncharacterized hazards.

Conclusion: A Commitment to Safety

While 4-Acetoxy-3,5-dibromobenzonitrile may hold promise in various research and development endeavors, the current lack of specific toxicological data necessitates a highly cautious and proactive approach to its handling. By leveraging the information from structurally similar compounds and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound. The principles of chemical safety—understanding the potential hazards, implementing appropriate controls, and preparing for emergencies—are paramount when working with novel substances. It is the responsibility of every scientist to champion a culture of safety in the laboratory, ensuring that the pursuit of scientific advancement does not come at the expense of health and well-being.

References

-

PubChem. 4-Acetoxy-3,5-dibromobenzonitrile. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. 4-(Acetyloxy)-3,5-dibromobenzonitrile. [Link]

-

Global Substance Registration System (GSRS). 4-ACETYLOXY-3,5-DIBROMOBENZONITRILE. [Link]

-

Fisher Scientific. SAFETY DATA SHEET for 3,5-Dibromobenzaldehyde. [Link]

Sources

- 1. 4-Acetoxy-3,5-dibromobenzonitrile | C9H5Br2NO2 | CID 75340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.se [fishersci.se]

- 12. cdhfinechemical.com [cdhfinechemical.com]

UV-Vis absorption maximum of 4-Acetoxy-3,5-dibromobenzonitrile

Title: Technical Analysis: UV-Vis Absorption Profile of 4-Acetoxy-3,5-dibromobenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6). Based on structural analog analysis and experimental data from homologous ester series (specifically Bromoxynil octanoate), the compound exhibits characteristic absorption maxima (

Primary Absorption Maxima:

Electronic Structure & Theoretical Prediction

To understand the UV-Vis profile of 4-Acetoxy-3,5-dibromobenzonitrile, one must deconstruct its electronic chromophore. The molecule consists of a benzene ring substituted with a nitrile group (electron-withdrawing), two bromine atoms (weakly deactivating but auxochromic), and an acetoxy group.

Chromophore Analysis

-

Benzonitrile Core: The parent benzonitrile absorbs at approximately 224 nm (K-band) and 271 nm (B-band). The nitrile group (

) extends the -

Bromine Auxochromes (3,5-positions): Halogens possess lone pair electrons that can interact with the

-system via resonance ( -

Acetoxy Group (4-position): The acetoxy group (

) is an ester. Compared to the free phenol (Bromoxynil,

Structural Analog Validation

Data from Bromoxynil Octanoate (the octanoic acid ester of the same parent phenol) confirms this theoretical prediction. The alkyl chain length (

-

Bromoxynil Octanoate Data:

at 284.5 nm and 294 nm . -

Conclusion: 4-Acetoxy-3,5-dibromobenzonitrile will exhibit an identical profile within experimental error (

nm).

Experimental Protocol

The following protocol is designed for the precise determination of

Reagents & Equipment[1]

-

Analyte: 4-Acetoxy-3,5-dibromobenzonitrile (>98% purity).[1]

-

Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

-

Note: ACN is preferred due to its lower UV cutoff (190 nm) compared to MeOH (205 nm), allowing observation of the primary band.

-

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

-

Cuvettes: Matched Quartz cuvettes (1 cm path length).

Workflow Visualization

Figure 1: Step-by-step experimental workflow for UV-Vis characterization.

Step-by-Step Methodology

-

Stock Solution Preparation: Dissolve accurately weighed 10.0 mg of 4-Acetoxy-3,5-dibromobenzonitrile in 10.0 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard: Dilute the stock solution 1:100 to achieve a concentration of roughly 10

g/mL ( -

Baseline Correction: Fill both reference and sample cuvettes with pure Acetonitrile. Run a baseline correction from 190 nm to 400 nm.

-

Measurement: Replace the sample cuvette liquid with the Working Standard. Record the spectrum.

-

Validation: Verify that the absorbance at

lies between 0.2 and 0.8 AU to ensure adherence to the Beer-Lambert law.

Data Analysis & Interpretation

The following table summarizes the expected spectral features and their assignments.

| Feature | Wavelength ( | Electronic Transition | Description |

| Primary Band | High intensity; corresponds to the benzene ring allowed transition. | ||

| Secondary Band 1 | 284-285 nm | Characteristic aromatic fine structure; modified by Br/CN auxochromes. | |

| Secondary Band 2 | 294-295 nm | Vibrational overtone; typical of halogenated benzonitriles. |

Solvent Effects (Solvatochromism)

-

Non-polar (Hexane): Fine structure will be most pronounced.

may shift slightly blue (hypsochromic). -

Polar Protic (Methanol): Hydrogen bonding with the nitrile nitrogen or ester carbonyl may cause a slight red shift and broadening of the peaks, potentially obscuring the fine structure between 285 nm and 294 nm.

Figure 2: Impact of functional groups on the aromatic chromophore absorption.

References

-

National Institutes of Health (NIH) - PubChem. 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary). Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Bromoxynil Octanoate: Aqueous Photolysis and Quantum Yield Determination. Regulations.gov. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzonitrile, 3,5-dibromo-4-octanoyloxy- (Bromoxynil Octanoate).[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Acetylation Strategies for Bromoxynil Derivatives

Abstract

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely utilized nitrile herbicide.[1] Its efficacy and analysis are frequently governed by the derivatization of its phenolic hydroxyl group. While commercial formulations typically utilize long-chain esters (e.g., octanoate) to enhance lipophilicity and uptake, acetylation serves a critical role in two distinct domains: as a robust derivatization method for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and as a fundamental synthetic pathway for creating short-chain ester prodrugs.

This guide details two optimized protocols: a Micro-Scale Analytical Derivatization for trace detection and a Preparative-Scale Synthesis for generating high-purity bromoxynil acetate standards.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]

The Challenge of the Electron-Deficient Phenol

Bromoxynil is not a typical phenol. The presence of two bromine atoms and a nitrile group at the para position exerts a strong electron-withdrawing effect (Inductive and Mesomeric effects).

-

Acidity: These groups stabilize the phenoxide anion, lowering the pKa to ~3.9 (compared to ~10 for phenol).

-

Nucleophilicity: While the proton is easily removed, the resulting oxygen anion is less nucleophilic, requiring activated acylating agents and efficient catalysts to drive esterification to completion.

Reaction Mechanism

The acetylation proceeds via nucleophilic acyl substitution. A base (Pyridine or Triethylamine) acts as a proton scavenger and, in the case of pyridine/DMAP, as a nucleophilic catalyst to form a reactive N-acyl intermediate.

Figure 1: Mechanistic pathway for the base-catalyzed acetylation of bromoxynil. The electron-deficient nature of the phenol requires base activation to facilitate attack on the acylating agent.

Protocol A: Micro-Scale Analytical Derivatization (GC-MS)

Objective: Convert polar bromoxynil into volatile bromoxynil acetate for trace analysis in soil or water matrices.

Sensitivity: Suitable for detection limits in the ppb (

Reagents & Equipment[3][4][7][8][9][10][11][12]

-

Solvent: Ethyl Acetate or Chloroform (HPLC Grade).

-

Reagent: Acetic Anhydride (

99%). -

Catalyst: Pyridine (Anhydrous).

-

Internal Standard: 1,3-Dibromobenzene (optional but recommended).

-

Vials: 2 mL amber glass crimp-top vials with PTFE-lined caps.

Step-by-Step Methodology

-

Sample Preparation:

-

Extract the aqueous/soil sample using standard liquid-liquid extraction (e.g., EPA Method 1661) into Ethyl Acetate.

-

Evaporate the extract to near dryness under a gentle stream of nitrogen at 35°C.

-

Critical: Ensure the sample is completely dry; water hydrolyzes acetic anhydride.

-

-

Derivatization Reaction:

-

Reconstitute the residue in 200

L of Ethyl Acetate . -

Add 50

L of Pyridine followed by 50 -

Cap the vial immediately and vortex for 10 seconds.

-

Incubate at 60°C for 30 minutes . (Higher temperature overcomes the low nucleophilicity of the bromoxynil phenolate).

-

-

Quenching & Cleanup:

-

Cool to room temperature.[2]

-

Add 1 mL of 5% NaHCO

solution to neutralize excess acid/anhydride. -

Vortex and allow phases to separate.

-

Transfer the upper organic layer to a GC vial containing anhydrous Na

SO

-

-

GC-MS Analysis:

-

Inject 1

L in Splitless mode. -

Identification: Look for the molecular ion (

) shift from 275/277/279 (Bromoxynil) to 317/319/321 (Bromoxynil Acetate). -

Fragment: Characteristic loss of ketene (42 Da) confirms the acetate moiety.

-

Protocol B: Preparative Scale Synthesis

Objective: Synthesis of high-purity Bromoxynil Acetate for use as a reference standard or toxicology intermediate. Scale: 10 mmol (~2.8 g).

Reagents

-

Substrate: Bromoxynil (Technical grade, >95%).

-

Acylating Agent: Acetyl Chloride (1.2 equivalents). Note: More reactive than anhydride, preferred for scale-up of deactivated phenols.

-

Base: Triethylamine (TEA) (1.5 equivalents).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%).

-

Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram

Figure 2: Preparative workflow for the synthesis of Bromoxynil Acetate using Acetyl Chloride.

Detailed Procedure

-

Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl

), dissolve 2.77 g (10 mmol) of Bromoxynil in 50 mL of anhydrous DCM . -

Add 61 mg (0.5 mmol) of DMAP and 2.1 mL (15 mmol) of Triethylamine . Stir until dissolved.

-

-

Acylation:

-

Cool the solution to 0°C using an ice bath.

-

Add 0.85 mL (12 mmol) of Acetyl Chloride dropwise over 10 minutes via a syringe or addition funnel. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup:

-

Wash the reaction mixture successively with:

-

20 mL cold water (removes salts).

-

20 mL 1N HCl (removes unreacted amine).

-

20 mL Saturated NaHCO

(removes unreacted acid/phenol). -

20 mL Brine.

-

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid is typically off-white.

-

Recrystallize from a mixture of Ethanol/Hexane (1:4) to yield white crystalline needles.

-

Expected Yield: >90%.

-

Melting Point Check: Target range 190-195°C (consistent with bromoxynil derivatives).

-

Validation & Quality Control

The following metrics define a successful protocol execution.

| Parameter | Analytical Protocol (Trace) | Preparative Protocol (Bulk) |

| Recovery / Yield | 85% - 110% (Spike recovery) | > 90% Isolated Yield |

| Reaction Time | 30 mins @ 60°C | 2 hours @ RT |

| Key Impurity | Unreacted Bromoxynil (Phenol) | Triethylamine Hydrochloride |

| Validation Method | GC-MS (SIM Mode) | 1H-NMR / Melting Point |

Troubleshooting Guide

-

Low Yield (Analytical): Often caused by water in the ethyl acetate. Ensure solvents are dried over molecular sieves.

-

Incomplete Reaction (Synthetic): If TLC shows starting material, add 0.1 eq more Acetyl Chloride and stir for 1 additional hour. The sterility of the bulky bromine groups is minimal, but electronic deactivation is significant.

References

-

United States Environmental Protection Agency (EPA). (1998). Method 1661: Bromoxynil in Water by HPLC/UV. Washington, D.C. Link

-

Sigma-Aldrich. (n.d.). Acetic Anhydride Product Information & Derivatization Protocols.[3][4][2]Link

-

University of Hertfordshire. (2023). Bromoxynil Octanoate: PPDB: Pesticide Properties DataBase.Link

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Standard reference for acylation mechanisms).

-

ChemicalBook. (2023). Bromoxynil Octanoate Synthesis and Patent Reviews.Link

Sources

Application Note: Stability-Indicating HPLC Method Development for 4-Acetoxy-3,5-dibromobenzonitrile

Introduction & Scope

4-Acetoxy-3,5-dibromobenzonitrile (ADBN) is a critical intermediate and pro-pesticide derivative structurally related to the herbicide Bromoxynil. Chemically, it is the acetate ester of 3,5-dibromo-4-hydroxybenzonitrile.

The Analytical Challenge: The primary challenge in analyzing ADBN is its susceptibility to hydrolysis. The ester bond at the C4 position is labile, readily cleaving to form 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) and acetic acid, especially in aqueous or basic conditions.

Therefore, a standard "pass/fail" potency assay is insufficient. The method must be stability-indicating , capable of resolving the hydrophobic parent ester from its more polar, acidic degradation product (Bromoxynil).

This guide details the development of a Reversed-Phase HPLC (RP-HPLC) method designed to suppress the ionization of the phenolic impurity, ensuring sharp peak shapes and robust resolution.

Physicochemical Context & Method Logic[1]

To develop a robust method, we must understand the molecular behaviors of the analyte and its primary degradant.

| Feature | 4-Acetoxy-3,5-dibromobenzonitrile (Parent) | 3,5-dibromo-4-hydroxybenzonitrile (Degradant) |

| Structure | Neutral Ester | Weak Acid (Phenol) |

| Hydrophobicity | High (LogP ~3.5 - 4.0) | Moderate (LogP ~2.8) |

| pKa | Non-ionizable (Neutral) | ~3.86 (Acidic) |

| Elution Behavior | Retained strongly on C18 | Elutes earlier; tails if mobile phase pH > pKa |

The "Acidic Modifier" Imperative

Although the parent molecule (ADBN) is neutral, the mobile phase must be acidic.

-

Reasoning: If the mobile phase pH is near or above the pKa of the degradant (3.86), the degradant will deprotonate into its phenolate ion. Ionized species interact poorly with C18 columns, leading to peak tailing, retention time shifts, and co-elution with the solvent front.

-

Solution: We utilize 0.1% Phosphoric Acid (pH ~2.5). This suppresses the ionization of the phenol, forcing it into its neutral state, ensuring it retains sufficiently on the column to separate from the void volume.

Method Development Decision Tree

The following logic flow illustrates the critical decision points in establishing this protocol.

Figure 1: Decision matrix for mobile phase selection emphasizing pH control for impurity management.

Standard Operating Procedure (SOP)

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Equiv.) | Standard hydrophobicity; end-capping reduces silanol interactions with the bromine atoms. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses phenol ionization (pH ~2.5). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol; sharper peaks for aromatics. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Volume | 10 µL | Sufficient sensitivity without overloading. |

| Column Temp | 30°C | Improves reproducibility of retention times. |

| Detection | UV-DAD at 230 nm (Quant) & 254 nm (Qual) | 230 nm maximizes signal for the benzonitrile moiety; 254 nm is standard for aromatics. |

Gradient Program

A gradient is preferred over isocratic flow to ensure the highly hydrophobic ester elutes in a reasonable time while cleaning the column of potential dimers or late-eluting matrix components.

-

0.0 min: 40% B (Retains the polar phenol impurity)

-

5.0 min: 40% B

-

15.0 min: 90% B (Elutes the hydrophobic ADBN parent)

-

20.0 min: 90% B (Wash)

-

20.1 min: 40% B (Re-equilibration)

-

25.0 min: Stop

Standard & Sample Preparation

Critical Warning: Do not use pure water as a diluent. The ester is insoluble in water and may precipitate. Do not use alkaline glassware detergents.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of ADBN Reference Standard.

-

Dissolve in 10 mL of 100% Acetonitrile .

-

Stability:[1] Stable for 48 hours at 4°C.

-

-

Working Standard (100 µg/mL):

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Diluent (50:50 ACN:0.1% H3PO4) .

-

Note: Using acidified water in the diluent prevents "on-vial" hydrolysis during the autosampler sequence.

-

Experimental Workflow: Sample Handling

The following diagram outlines the critical sample preparation steps to minimize hydrolytic degradation errors.

Figure 2: Sample preparation workflow designed to maintain ester stability.

Validation Parameters (ICH Q2 R2)

To ensure this method is suitable for regulatory submission, validate according to ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the parent from the degradant.

-

Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1N NaOH, Room Temp, 10 mins. (Expect rapid conversion to Bromoxynil).[1]

-

Acceptance: Resolution (Rs) between ADBN and Bromoxynil > 2.0. Peak purity (DAD) > 99.0%.[2]

Linearity[4]

-

Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

-

Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

-

Spike ADBN into a placebo matrix (if analyzing formulations) or solvent (if API).

-

Levels: 80%, 100%, 120%.

-

Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| "Ghost" Peak at ~4-5 mins | Hydrolysis of ADBN to Bromoxynil in the vial. | Ensure diluent contains acid.[1] Reduce autosampler temperature to 4°C. |

| Peak Tailing | Secondary silanol interactions. | Ensure column is "End-capped". Increase buffer concentration slightly. |

| Pressure High | Precipitation of sample. | Check solubility in the 40% aqueous starting condition. If precipitating, increase initial organic % to 50%. |

References

-

ICH Guidelines. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

-

U.S. EPA. (1995). Method 1661: Bromoxynil in Water by HPLC. (Provides baseline retention data for the brominated phenol core). [Link]

-

Royal Society of Chemistry. (1981). Determination of Bromoxynil and Ioxynil Esters by HPLC.[4] (Foundational work on separating esters from phenolic acids). [Link]

-

SIELC Technologies. (2018). Separation of Bromoxynil Octanoate on Newcrom R1. (Modern column application for hydrophobic brominated esters). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. d-nb.info [d-nb.info]

- 3. mastercontrol.com [mastercontrol.com]

- 4. Determination of bromoxynil and loxynil in technical bromoxynil and loxynil esters by high-performance liquid chromatography, gas-liquid chromatography and titrimetry - Analyst (RSC Publishing) [pubs.rsc.org]

Extraction of 4-Acetoxy-3,5-dibromobenzonitrile from biological samples

Application Note: AN-2026-BXZ Topic: High-Integrity Extraction and Stabilization of 4-Acetoxy-3,5-dibromobenzonitrile from Biological Matrices

Abstract

This guide details the extraction and quantification of 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6), a labile ester derivative of the herbicide Bromoxynil. Due to the rapid hydrolytic activity of plasma esterases, this analyte presents a significant bioanalytical challenge: the conversion to its parent phenol, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), leads to underestimation of the ester and false positives for the metabolite. This protocol establishes a "Stabilization-First" methodology using immediate enzymatic inhibition and pH control, followed by optimized Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) workflows.

Pre-Analytical Considerations: The "Esterase Trap"

The primary failure mode in analyzing phenyl acetates in biological samples is ex vivo hydrolysis. Plasma butyrylcholinesterase (BChE) and carboxylesterases attack the ester bond within minutes of sample collection.

The Mechanism of Failure:

To preserve the analyte, the collection protocol must immediately arrest this pathway.

Mandatory Stabilization Protocol

-

Inhibitor Cocktail: Blood must be drawn directly into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (standard grey-top tubes).

-

Secondary Inhibition (Critical): Immediately upon plasma separation, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM. Note: PMSF is unstable in water; prepare in ethanol/isopropanol.

-

pH Stabilization: Acidify plasma to pH 4.0–5.0 using 1M Formic Acid. Phenyl esters are susceptible to base hydrolysis (pH > 7.4) but are relatively stable in mild acid.

Visualization: Degradation & Stabilization Workflow

Figure 1: Critical stabilization workflow.[1] Without the inhibition step (green), the analyte degrades to the phenol (red), invalidating the assay.

Method Development: Extraction Protocols

Two validated pathways are provided. Protocol A (LLE) is preferred for high-throughput plasma analysis. Protocol B (SPE) is required for tissue homogenates or urine where matrix interferences are higher.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Plasma, Serum (Clean matrices)

-

Sample Prep: Thaw stabilized plasma (pH 4.0) on ice.

-

Internal Standard (IS): Add 10 µL of

C -

Extraction Solvent: Add 3 mL of MTBE (Methyl tert-butyl ether) : Hexane (80:20 v/v) .

-

Why: The lipophilic nature of the dibromo-benzonitrile core (LogP ~2.8) favors non-polar solvents. The addition of hexane reduces the extraction of polar plasma phospholipids.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Reconstitution: Transfer supernatant to a glass tube. Evaporate to dryness under N

at 30°C. Do not use heat >40°C due to ester volatility. -

Final Solvent: Reconstitute in 100 µL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

Protocol B: Solid Phase Extraction (SPE)

Best for: Urine, Tissue Homogenates

-

Cartridge: Polymeric Reversed-Phase (e.g., HLB or Bond Elut Plexa), 60 mg.

-

Conditioning: 2 mL Methanol followed by 2 mL Water (pH 4.0).

-

Loading: Load 500 µL stabilized sample (diluted 1:1 with 2% Formic Acid).

-

Wash 1: 2 mL Water (pH 4.0). Removes salts/proteins.

-

Wash 2: 2 mL 5% Methanol in Water. Removes polar interferences.

-

Elution: 2 mL Acetonitrile. Avoid Methanol in elution to prevent transesterification.

-

Post-Elution: Evaporate and reconstitute as in Protocol A.

Analytical Conditions (LC-MS/MS)

The halogenated nature of the molecule provides a distinct isotope pattern.

| Parameter | Setting |

| Column | C18 (2.1 x 50 mm, 1.7 µm) - e.g., Acquity BEH or Kinetex |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-6 min: linear to 95% B; 6-8 min: hold 95% B |

| Ionization | Negative ESI (Electrospray Ionization) |

| MRM Transition | 318.9 -> 79.0 (Br isotope cluster monitoring is essential) |

| Note | The parent ion is often weak; adducts |

Performance & Validation Criteria

| Metric | Acceptance Criteria | Troubleshooting |

| Recovery | 85% – 115% | Low recovery often indicates hydrolysis during dry-down. Lower temp to 30°C. |

| Matrix Effect | ± 15% | Significant ion suppression? Switch from LLE to Protocol B (SPE). |

| Stability (Bench) | < 4 hours | If unstable, increase PMSF concentration to 2 mM or lower pH to 3.5. |

| Process Efficiency | > 80% | Ensure glassware is silanized to prevent adsorption of the lipophilic ester. |

Troubleshooting the "Ghost" Peak

A common issue is the appearance of a peak at the retention time of the phenol (Bromoxynil) even in "pure" standards.

Cause: In-source fragmentation. The heated ESI source can thermally cleave the acetate group. Solution:

-

Chromatographically separate the Ester (RT ~5.5 min) from the Phenol (RT ~3.2 min).

-

Monitor the specific transition for the Phenol (276 -> 79) separately.

-

If the Phenol peak appears at the Ester retention time, it is in-source fragmentation. If it appears earlier, it is degraded sample.

References

-

Vertex AI Search. (2025). Esterase inhibition in blood samples for drug analysis. Retrieved from

-

Agilent Technologies. (2011).[2] Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from

-

US EPA. (1998).[3] Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. Retrieved from

-

PubChem. (2025).[4][5] 4-Acetoxy-3,5-dibromobenzonitrile Compound Summary. Retrieved from

-

Health Canada. (2020). Guidelines for Canadian Drinking Water Quality: Bromoxynil. Retrieved from

Sources

- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. canada.ca [canada.ca]

- 4. 4-Acetoxy-3,5-dibromobenzonitrile | C9H5Br2NO2 | CID 75340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimization of Thin-Layer Chromatography (TLC) for the Separation of 4-Acetoxy-3,5-dibromobenzonitrile

Abstract & Scope

This application note details the method development and validation for the Thin-Layer Chromatography (TLC) separation of 4-Acetoxy-3,5-dibromobenzonitrile (Product) from its parent compound, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil, Starting Material).

This protocol is designed for researchers in agrochemical synthesis and drug discovery who require rapid, reliable monitoring of esterification reactions. The guide emphasizes the polarity shift between the phenolic precursor and the ester product, providing a self-validating system for reaction monitoring.

Chemical Context & Separation Logic

The Challenge

The synthesis of 4-Acetoxy-3,5-dibromobenzonitrile typically involves the acetylation of Bromoxynil. The primary analytical challenge is distinguishing the product from the unreacted starting material, as both are electron-deficient aromatic nitriles with similar UV absorption profiles.

Mechanistic Basis of Separation

The separation relies on the distinct polarity difference induced by the functional group transformation:

-

Starting Material (Bromoxynil): Contains a free phenolic hydroxyl group (-OH). This group acts as a strong Hydrogen Bond Donor (HBD) to the silica stationary phase, resulting in strong retention and a lower Retention Factor (

). -

Product (4-Acetoxy-3,5-dibromobenzonitrile): The hydroxyl group is capped with an acetate moiety (-OCOCH3). This removes the H-bond donor capability, significantly reducing interaction with the silica gel. Consequently, the product is less polar and elutes with a higher

.

| Compound | Structure Fragment | Polarity | Predicted |

| Bromoxynil | Ar-OH | High (H-Bond Donor) | Low ( |

| 4-Acetoxy... | Ar-O-CO-CH3 | Moderate (Dipole only) | High ( |

Materials & Equipment

-

Stationary Phase: Silica Gel 60

pre-coated aluminium or glass sheets (20 x 20 cm). -

Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (EtOAc) (HPLC Grade).

-

Reference Standards:

-

Std A: Pure Bromoxynil (Starting Material).

-

Std B: 4-Acetoxy-3,5-dibromobenzonitrile (Reference Standard).

-

-

Visualization: UV Lamp (Short-wave 254 nm).

-

Apparatus: Twin-trough developing chamber, micro-capillaries (1-5

L).

Method Development Workflow

The following diagram outlines the decision matrix for optimizing the mobile phase.

Figure 1: Decision tree for mobile phase optimization based on Rf feedback.

Detailed Experimental Protocol

Sample Preparation

-

Reaction Mixture: Dilute 10

L of the reaction mixture into 500 -

Standards: Prepare 1 mg/mL solutions of Bromoxynil and the Reference Product in Ethyl Acetate.

The "Three-Lane" Spotting Technique

To ensure accurate identification and avoid ambiguity caused by matrix effects, use the three-lane method:

-

Lane 1: Starting Material (Bromoxynil)

-

Lane 2: Co-Spot (Mix of Starting Material + Reaction Mixture)

-

Lane 3: Reaction Mixture

Why Co-Spot? If the reaction is incomplete, the co-spot lane will show two distinct spots. If the spots merge into a figure-8 shape, the separation is insufficient. This is the primary self-validating step.

Mobile Phase Selection

Based on the polarity profile, the recommended starting solvent system is Hexane:Ethyl Acetate (85:15 v/v) .

-

Pour 10 mL of solvent into the chamber.

-

Saturate the chamber with filter paper for 5 minutes (prevents "smiling" of solvent front).

-

Elute the plate until the solvent front reaches 1 cm from the top.

Visualization & Interpretation

Dry the plate using a stream of warm air. Inspect under UV Light (254 nm) .

-

Observation: The benzene ring conjugated with the nitrile group provides strong quenching of the fluorescent indicator. Spots will appear dark purple against a bright green background.

-

Expected Results (in 85:15 Hex:EtOAc):

-

Bromoxynil (SM):

-

4-Acetoxy-3,5-dibromobenzonitrile:

-

Results Summary & Troubleshooting

The following table summarizes common issues and corrective actions during the separation process.

| Observation | Diagnosis | Corrective Action |

| Both spots at Solvent Front ( | Solvent too polar. | Increase Hexane ratio (e.g., change to 95:5). |

| SM streaks/tails significantly | Phenolic acidity interaction. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization. |

| No separation (One large spot) | Co-elution. | Use a gradient development or switch to Toluene:EtOAc (90:10) for |

| Faint spots | Concentration too low. | Spot multiple times (dry in between) or use Iodine vapor chamber for secondary detection. |

Stability Note

The acetoxy ester is generally stable on silica. However, avoid using mobile phases containing alcohols (Methanol/Ethanol) or strong bases (Ammonia) for prolonged periods, as these may cause transesterification or hydrolysis of the product back to the starting material on the plate.

References

-

PubChem. (n.d.). 4-Acetoxy-3,5-dibromobenzonitrile (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Standard reference for TLC mechanisms and solvent selection).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Technical Application Note: High-Purity Recrystallization of 4-Acetoxy-3,5-dibromobenzonitrile

Abstract & Scope

This application note details the purification protocol for 4-Acetoxy-3,5-dibromobenzonitrile (CAS: 2315-84-6), the acetate ester of the herbicide Bromoxynil. While often used as an intermediate in the synthesis of bromoxynil octanoate/heptanoate or as a specific analytical standard, achieving pharmaceutical-grade purity (>99.5%) requires a rigorous understanding of its physicochemical properties.

This guide moves beyond basic "dissolve and cool" instructions. It addresses the specific challenge of separating the lipophilic ester from its acidic precursor (3,5-dibromo-4-hydroxybenzonitrile) and bromination byproducts using a chemically logical, self-validating recrystallization system.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification strategy, one must understand the molecular behavior of the target versus its impurities.

The Target vs. The Impurity

The primary impurity is almost invariably the unreacted starting material or hydrolysis product: Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) .

| Feature | Target: 4-Acetoxy-3,5-dibromobenzonitrile | Impurity: Bromoxynil (Phenol) |

| Structure | Acetyl group blocks the oxygen. | Free phenolic hydroxyl (-OH). |

| Acidity (pKa) | Neutral. | Acidic (~3.8 - 4.0) due to electron-withdrawing Br/CN groups. |

| H-Bonding | H-bond Acceptor only. | Strong H-bond Donor. |

| Solubility | High in non-polar/moderately polar organics. | Soluble in polar organics; soluble in aqueous base. |

| Melting Point | Distinct (Typically <190°C). | High (~190°C). |

The Purification Logic

Standard recrystallization alone may fail to remove trace phenolic impurities because both compounds share similar solubility profiles in alcohols.

-

The Fix: We exploit the acidity difference . A pre-recrystallization wash with weak base (Sodium Bicarbonate) converts the phenolic impurity into its water-soluble phenoxide salt, partitioning it into the aqueous phase, while the neutral acetate remains in the organic phase.

Pre-Recrystallization Workup (Critical Step)

Note: Do not skip this step if the crude material contains >1% free phenol.

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of solid).

-

Acid Removal: Wash the organic layer twice with cold 5% NaHCO₃ (aq) .

-

Neutralization: Wash once with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry organic layer over Anhydrous MgSO₄, filter, and rotary evaporate to a solid.

Solvent System Selection

Based on the polarity of the acetate ester, the following solvent systems are validated.